![molecular formula C29H28N2O4S B2879922 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide CAS No. 309928-50-5](/img/structure/B2879922.png)

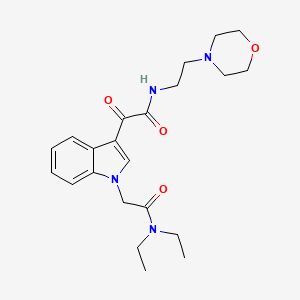

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Organic Light Emitting Diodes (OLEDs)

The compound is utilized in the development of novel hole-transporting materials (HTMs) for OLEDs. These HTMs are crucial for enhancing the overall efficiency and durability of OLED devices. By incorporating derivatives of the compound, researchers have been able to significantly improve the current, power, and external quantum efficiencies (EQE) of standard OLED devices .

Bistable Memory Devices

This compound has shown promise in the synthesis of polymers like poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide] (PCaPMA), which exhibit rewritable resistive memory effects. Such materials are essential for creating bistable memory devices with high ON/OFF current ratios, contributing to advancements in data storage technology .

Electrochemical Transistors

Carbazole derivatives, including this compound, are being explored for their use in electrochemical transistors. These transistors benefit from the high charge carrier mobility and excellent morphological stability provided by the compound, which are vital properties for the development of high-performance nanodevices .

Rechargeable Batteries

The compound’s derivatives are investigated for their potential in rechargeable battery applications. Their excellent electrical and electrochemical properties make them suitable candidates for enhancing the performance and energy efficiency of batteries .

Photovoltaic Applications

In the field of photovoltaics, the compound is used to create materials with improved photoconductive properties. These materials are essential for increasing the light absorption and conversion efficiency of solar cells .

Organic Photodetectors

The compound’s derivatives are also being studied for their application in organic photodetectors. These photodetectors rely on the unique optical properties and environmental stability of the compound, which are crucial for the detection of light with high sensitivity and accuracy .

Mecanismo De Acción

Target of Action

It is known that the compound is used in the synthesis of poly[n-(3-(9h-carbazol-9-yl)propyl)methacrylamide] (pcapma), which has applications in bistable memory devices .

Mode of Action

The compound incorporates a carbazole heterocycle, which acts as a functional charge carrier transporting unit . This facilitates resistive switching by the applied voltage .

Biochemical Pathways

The resistive switching facilitated by the compound is known to modulate charge transport .

Result of Action

The compound’s action results in rewriteable flash memory behavior with bistable conductivity . The device demonstrates a remarkable lifetime and remains persistent for more than 10^4 seconds under a static voltage of 0.5 V .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors . For instance, the resistive switching is facilitated by the applied voltage . Furthermore, the physical crosslinking caused by hydrogen bonds between amide and carbonyl groups in the aliphatic side chains strengthens memory persistence and enhances the thermal and mechanical stability of the PCaPMA .

Propiedades

IUPAC Name |

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O4S/c1-21-11-17-25(18-12-21)36(33,34)31(22-13-15-24(35-2)16-14-22)20-23(32)19-30-28-9-5-3-7-26(28)27-8-4-6-10-29(27)30/h3-18,23,32H,19-20H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVIHNFXHPGIJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2879840.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2879846.png)

![2-methoxy-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide](/img/structure/B2879847.png)

![3-(3-Fluorophenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2879849.png)

![6-(2-Ethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2879854.png)

![1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2879857.png)

![N1-(2,6-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2879858.png)

![N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2879862.png)